molecular formula C15H30N2Pb B094784 (1-Imidazolyl)tributylplumbane CAS No. 16128-42-0

(1-Imidazolyl)tributylplumbane

Cat. No. B094784
CAS RN: 16128-42-0
M. Wt: 446 g/mol
InChI Key: KMVZRJYWOGEEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Imidazolyl)tributylplumbane, also known as ITBPL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITBPL is a lead-containing compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism Of Action

The mechanism of action of (1-Imidazolyl)tributylplumbane is not fully understood, but it is believed to involve the interaction of the lead atom with the imidazole ligand. The lead atom in (1-Imidazolyl)tributylplumbane is believed to act as a Lewis acid, and the imidazole ligand is believed to act as a Lewis base. The interaction between the lead atom and the imidazole ligand is believed to result in the formation of a complex that can interact with other molecules in various reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1-Imidazolyl)tributylplumbane are not fully understood, but it is believed to have potential toxic effects due to the presence of lead. Lead is a toxic metal that can cause various health problems, including neurological and developmental disorders, if ingested or inhaled. However, the toxicity of (1-Imidazolyl)tributylplumbane has not been studied extensively, and more research is needed to understand its potential health effects.

Advantages And Limitations For Lab Experiments

(1-Imidazolyl)tributylplumbane has several advantages for lab experiments, including its high stability and reactivity. (1-Imidazolyl)tributylplumbane is a stable compound that can be stored for long periods without decomposition, and it is highly reactive, which makes it useful in various reactions. However, (1-Imidazolyl)tributylplumbane has some limitations, including its potential toxicity and the difficulty of handling lead-containing compounds in the lab. Special precautions must be taken when handling (1-Imidazolyl)tributylplumbane to minimize the risk of exposure to lead.

Future Directions

(1-Imidazolyl)tributylplumbane has several potential future directions, including its use in catalysis, organic synthesis, and medicinal chemistry. In catalysis, (1-Imidazolyl)tributylplumbane can be used as a catalyst in various reactions, including the synthesis of heterocycles and the preparation of organometallic compounds. In organic synthesis, (1-Imidazolyl)tributylplumbane can be used as a reagent in various reactions, including the synthesis of benzimidazoles and the oxidation of alcohols. In medicinal chemistry, (1-Imidazolyl)tributylplumbane can be studied further for its potential as an anticancer agent and as a diagnostic tool for imaging lead in biological systems. More research is needed to understand the full potential of (1-Imidazolyl)tributylplumbane in these fields.

Synthesis Methods

(1-Imidazolyl)tributylplumbane has been synthesized using different methods, including the reaction of lead oxide with imidazole and tributylphosphine, and the reaction of imidazole with tributylplumbane. The reaction of lead oxide with imidazole and tributylphosphine involves the reaction of lead oxide with imidazole in the presence of tributylphosphine to form (1-Imidazolyl)tributylplumbane. The reaction of imidazole with tributylplumbane involves the reaction of imidazole with tributylplumbane in the presence of a base to form (1-Imidazolyl)tributylplumbane.

Scientific Research Applications

(1-Imidazolyl)tributylplumbane has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. (1-Imidazolyl)tributylplumbane has been used as a catalyst in various reactions, including the synthesis of benzimidazoles, the oxidation of alcohols, and the reduction of nitroarenes. (1-Imidazolyl)tributylplumbane has also been used as a reagent in organic synthesis, including the synthesis of heterocycles and the preparation of organometallic compounds. In medicinal chemistry, (1-Imidazolyl)tributylplumbane has been studied for its potential as an anticancer agent and as a diagnostic tool for imaging lead in biological systems.

properties

CAS RN

16128-42-0

Product Name

(1-Imidazolyl)tributylplumbane

Molecular Formula

C15H30N2Pb

Molecular Weight

446 g/mol

IUPAC Name

tributyl(imidazol-1-yl)plumbane

InChI

InChI=1S/3C4H9.C3H3N2.Pb/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1

InChI Key

KMVZRJYWOGEEQJ-UHFFFAOYSA-N

SMILES

CCCC[Pb](CCCC)(CCCC)N1C=CN=C1

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)N1C=CN=C1

Other CAS RN

16128-42-0

Origin of Product

United States

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